REACTION_CXSMILES
|
[OH-:1].[Na+].[Cl:3][C:4]1[CH:9]=[C:8](Cl)[CH:7]=[C:6]([Cl:11])[N:5]=1.O>C(O)(C)C>[NH:5]1[CH2:6][CH2:7][CH:8]([OH:1])[CH2:9][CH2:4]1.[Cl:3][C:4]1[CH:9]=[C:8]([N:5]2[CH2:6][CH2:7][CH:8]([OH:1])[CH2:9][CH2:4]2)[CH:7]=[C:6]([Cl:11])[N:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=C1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
mixture
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring 15 min at room temperature
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate (200 mL×3)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with brine solution
|
Type
|
CUSTOM
|
Details
|
after which the organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting product was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluted with 30:70 ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12 mmol | |
AMOUNT: MASS | 1.2 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=C1)N1CCC(CC1)O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[Na+].[Cl:3][C:4]1[CH:9]=[C:8](Cl)[CH:7]=[C:6]([Cl:11])[N:5]=1.O>C(O)(C)C>[NH:5]1[CH2:6][CH2:7][CH:8]([OH:1])[CH2:9][CH2:4]1.[Cl:3][C:4]1[CH:9]=[C:8]([N:5]2[CH2:6][CH2:7][CH:8]([OH:1])[CH2:9][CH2:4]2)[CH:7]=[C:6]([Cl:11])[N:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=C1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
mixture
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring 15 min at room temperature
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate (200 mL×3)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with brine solution
|
Type
|
CUSTOM
|
Details
|
after which the organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting product was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluted with 30:70 ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12 mmol | |
AMOUNT: MASS | 1.2 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=C1)N1CCC(CC1)O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |